molecular formula C8H17N5 B1425099 N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide CAS No. 737694-65-4

N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide

Cat. No. B1425099
M. Wt: 183.25 g/mol
InChI Key: GOEQXDWYNXSHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound includes its chemical formula, molecular weight, and structural formula. It may also include its common names, synonyms, and CAS number.



Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the starting materials, reaction conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. The chemical properties include reactivity, stability, and flammability.


Scientific Research Applications

Neuroprotective Effects and Oxidative Stress

  • Neuroprotective Effects and Oxidative Stress Reduction: A study examined the effects of biguanides, including N-[amino(imino)methyl]piperidine-1-carboximidamide, on biochemiluminescence parameters and reduced glutathione levels in rats. The results indicated that these substances could decrease free-radical oxidation levels and produce a neuroprotective effect under post-ischemic reperfusion conditions (Popova et al., 2011).

Glyoxal-Arginine Modifications

  • Glyoxal-Arginine Interaction: This compound was found to be involved in the reaction of arginine with glyoxal, leading to specific modifications. These modifications were important for understanding the interactions and reactions involving arginine in different contexts (Glomb & Lang, 2001).

Spectroscopic Studies

  • Electronic and Nuclear Magnetic Resonance Features: Spectroscopic investigations have explored the tautomeric forms of compounds related to N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide, providing insights into their electronic structures and chemical behavior (Baykal et al., 2006).

Tautomeric Studies

  • Tautomerism Investigations: Studies have examined the tautomeric behaviors of compounds similar to N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide, revealing insights into their chemical stability and reactivity under various conditions (Ebead et al., 2007).

Safety And Hazards

The safety and hazards of a compound include its toxicity, environmental impact, and precautions that need to be taken while handling it.


Future Directions

Future directions could include potential applications of the compound, areas of research that could be explored, and improvements that could be made in its synthesis.


properties

IUPAC Name

N-(diaminomethylidene)-4-methylpiperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N5/c1-6-2-4-13(5-3-6)8(11)12-7(9)10/h6H,2-5H2,1H3,(H5,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEQXDWYNXSHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide
Reactant of Route 2
N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide
Reactant of Route 3
N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide
Reactant of Route 4
N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide
Reactant of Route 5
N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide
Reactant of Route 6
N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.